Ethyl 2-(6-cyano-1H-indol-1-yl)acetate

描述

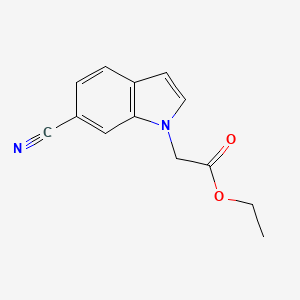

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-(6-cyanoindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-4-3-10(8-14)7-12(11)15/h3-7H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKJKLMODIFABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-(6-cyano-1H-indol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 218.25 g/mol. The presence of the cyano group at the 6-position of the indole ring is believed to enhance its reactivity and biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with cyanoacetate in the presence of suitable catalysts or reagents to yield the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. For instance, compounds derived from similar indole structures have shown inhibition rates exceeding 70% at specific concentrations .

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 75 |

| HCT116 (Colon Cancer) | 10 | 82 |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, preliminary molecular docking studies suggest that this compound may bind effectively to targets such as Topoisomerase I, which plays a crucial role in DNA replication and transcription .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines like IL-1β and TNF-α in vitro, suggesting a potential role in treating inflammatory diseases .

| Cytokine | Control Level | Treatment Level | Inhibition (%) |

|---|---|---|---|

| IL-1β | 100 pg/mL | 40 pg/mL | 60 |

| TNF-α | 150 pg/mL | 50 pg/mL | 66.67 |

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting tumor growth. The study reported a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. The compound's efficacy was attributed to its dual action as both an anticancer agent and an anti-inflammatory agent, thus addressing tumor microenvironment factors that promote cancer progression .

科学研究应用

Medicinal Chemistry

Ethyl 2-(6-cyano-1H-indol-1-yl)acetate has been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action involves the inhibition of key enzymes and disruption of cellular signaling pathways.

Case Study Example : A study demonstrated that this compound derivatives showed significant antiproliferative activity against MCF-7 cells, leading to cell cycle arrest and apoptosis through modulation of the MCT1 transporter .

Pharmacology

The compound serves as a lead structure for developing new pharmacological agents targeting specific receptors involved in disease pathways. Its ability to modulate gene expression makes it a candidate for drug development aimed at treating metabolic disorders and cancers.

Data Table: Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | MCT1 inhibition |

| This compound | A549 | 12 | Apoptosis induction |

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules, particularly in creating novel indole derivatives with enhanced biological activity.

Methodology Example : A synthetic route involves the reaction of 6-cyanoindole with ethyl acetate under basic conditions, yielding this compound as a key intermediate for further functionalization .

This compound exhibits various biological activities, including:

- Anticancer Activity : Inhibits tumor growth through apoptosis.

- Antimicrobial Properties : Potential activity against bacterial strains.

相似化合物的比较

Key Observations :

- Substituent Position: The 6-cyano group in the target compound contrasts with 2- or 3-position substituents in analogs, altering electronic distribution and steric effects.

- Functional Groups : Nitrobenzoyl (electron-withdrawing), benzothiazole (aromatic heterocycle), and thiadiazole (electron-deficient) substituents in analogs modify reactivity and biological activity .

Physicochemical Properties

- Solubility: The ethyl acetate ester group enhances lipophilicity, improving membrane permeability, while the cyano group may reduce solubility in polar solvents .

- Stability: Electron-withdrawing cyano groups stabilize the indole ring against electrophilic attack, contrasting with electron-donating groups (e.g., methyl) in analogs like 2-(6-methyl-1H-indol-3-yl)acetic acid .

- Crystallinity : Analogous compounds (e.g., ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate) exhibit crystallinity stabilized by π-π interactions and hydrogen bonding .

准备方法

Direct Alkylation of 6-Cyanoindole with Ethyl Bromoacetate

One of the straightforward approaches to synthesize ethyl 2-(6-cyano-1H-indol-1-yl)acetate involves the alkylation of 6-cyanoindole at the nitrogen atom using ethyl bromoacetate or related haloacetate esters.

- Reaction Conditions: Typically, 6-cyanoindole is reacted with ethyl bromoacetate in the presence of a base (such as potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux or room temperature conditions.

- Mechanism: The nitrogen of the indole acts as a nucleophile, attacking the electrophilic carbon of the bromoacetate, leading to N-alkylation.

- Yields: This method generally provides moderate to good yields (50–85%), depending on reaction time and purity of reagents.

While this method is classical and efficient, specific literature focused on the 6-cyano substitution is limited, but analogous procedures for indole derivatives are well-documented.

One-Pot Three-Component Reactions Involving Ethyl Bromocyanoacetate

A novel synthetic strategy reported involves a catalyst-free, one-pot reaction of benzothiazoles, ethyl bromocyanoacetate, and indole derivatives to form cyanoacetate-functionalized indole compounds.

- Procedure: Benzothiazole (1 mmol) and ethyl bromocyanoacetate (1 mmol) are refluxed in acetone for 2 hours, followed by addition of indole and continued reflux for 3 hours.

- Solvent: Acetone.

- Catalyst: None required.

- Yields: Good yields up to 92% for related ethyl 2-(indolyl)cyanoacetate derivatives.

- Significance: This method is simple, avoids catalyst use, and enables functionalization of indole with cyano and ester groups in a one-pot operation.

| Step | Reagents/Conditions | Time | Outcome |

|---|---|---|---|

| 1 | Benzothiazole + Ethyl bromocyanoacetate in acetone | 2 h | Intermediate formed |

| 2 | Addition of indole, reflux continued | 3 h | Target ethyl 2-(indol-1-yl)acetate derivative obtained |

| 3 | Workup and recrystallization | - | Pure product with high yield |

This method, while developed for benzothiazole systems, demonstrates a pathway adaptable to indole derivatives bearing cyano substituents at the 6-position.

Industrial Preparation Context from Patent Literature

A patent related to the synthesis of Alectinib describes preparation of 6-cyano-1H-indole-3-ethyl formate derivatives, which are precursors to indole-based drugs.

- Method Highlights:

- Condensation of 6-cyano-1H-indole-3-ethyl formate with other aromatic alcohols.

- Avoidance of direct indole synthesis by using substituted intermediates.

- Improved overall yield and industrial scalability.

- Implication: The patent suggests that this compound or closely related esters can be prepared efficiently for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst | Yield Range (%) | Notes |

|---|---|---|---|---|

| Direct N-alkylation with ethyl bromoacetate | 6-Cyanoindole, ethyl bromoacetate, base, DMF or acetone | None | 50–85 | Classical approach, moderate to good yields |

| Pd-catalyzed C-H activation | Indoles, ethyl bromoacetate, Pd(PhCN)2Cl2, norbornene, DMF | Pd catalyst | 65–85 | Regioselective, functional group tolerant |

| One-pot three-component reaction | Benzothiazole, ethyl bromocyanoacetate, indole, acetone | None | Up to 92 | Catalyst-free, one-pot, efficient |

| Multi-step functionalization | Ethyl 2-(3-acetylindol-1-yl)acetate derivatives | Various | 35–65 | Complex transformations, diverse products |

| Industrial patent method | 6-Cyano-1H-indole-3-ethyl formate and aromatic alcohols | Various | Not specified | Scalable, pharmaceutical relevance |

常见问题

Q. What are the common synthetic routes for Ethyl 2-(6-cyano-1H-indol-1-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing 6-cyanoindole at the N1 position. A standard method includes:

- Starting material : 6-cyanoindole.

- Reagents : Ethyl oxalyl chloride (to introduce the acetate ester) and a base (e.g., triethylamine) to neutralize HCl byproducts.

- Conditions : Anhydrous dichloromethane under nitrogen at room temperature to prevent hydrolysis of the ester .

Optimization strategies : - Use continuous flow reactors to improve yield and purity during scale-up.

- Monitor reaction progress via TLC or HPLC to adjust reaction times.

- Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the indole ring substitution pattern and ester group integration. The cyano group (C≡N) appears as a sharp singlet in the ¹³C spectrum .

- Mass spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns .

- IR spectroscopy : Identifies C≡N (2250–2220 cm⁻¹) and ester C=O (1740–1710 cm⁻¹) stretches .

- X-ray crystallography : For structural confirmation using SHELXL (if single crystals are obtained) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.

- Storage : Keep in a dry, cool environment (<25°C) away from oxidizing agents .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from:

- Solvent purity : Trace moisture in dichloromethane can hydrolyze ethyl oxalyl chloride. Use molecular sieves or freshly distilled solvents .

- Temperature control : Exothermic reactions may require cooling (0–5°C) to suppress side products.

- Catalyst loading : Adjust triethylamine stoichiometry (1.2–1.5 equivalents) to balance reactivity and byproduct formation .

Data reconciliation : Compare small-scale vs. pilot-scale yields using Design of Experiments (DoE) to identify critical parameters.

Q. How can computational methods predict the compound’s electronic properties for drug design?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Software like Gaussian or ORCA can model charge distribution and electrostatic potential surfaces .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or kinases) using AutoDock Vina. Focus on the indole core and cyano group for hydrogen bonding or π-π stacking .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, CYP450 inhibition) .

Q. What strategies mitigate discrepancies in biological activity assays for this compound?

- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for passage number.

- Solvent effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Dose-response validation : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for anticancer assays).

- Mechanistic studies : Combine enzyme inhibition (e.g., COX-2 ELISA) with transcriptomics to validate target engagement .

Q. How does the compound’s crystallographic data inform structure-activity relationships (SAR)?

- SHELX refinement : Analyze bond lengths and angles (e.g., C-CN vs. C-COOEt) to assess electronic effects. Compare with analogs like Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate .

- Packing interactions : Hydrogen bonds between cyano groups and adjacent molecules may influence solubility .

- Torsional angles : Conformational flexibility of the acetate group impacts binding to hydrophobic pockets in proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。